6-((4-Bromophenyl)sulfonyl)-1-oxa-6-azaspiro[2.5]octane
Overview
Description
6-((4-Bromophenyl)sulfonyl)-1-oxa-6-azaspiro[25]octane is a complex organic compound characterized by its unique spirocyclic structure This compound features a bromophenylsulfonyl group attached to a spiro[25]octane ring system, which includes an oxa- and azaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Bromophenyl)sulfonyl)-1-oxa-6-azaspiro[2.5]octane typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-dioxane derivative.
Introduction of the Bromophenylsulfonyl Group: The bromophenylsulfonyl group can be introduced via a nucleophilic aromatic substitution reaction, where a bromobenzene derivative reacts with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-((4-Bromophenyl)sulfonyl)-1-oxa-6-azaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted phenylsulfonyl derivatives.
Scientific Research Applications
6-((4-Bromophenyl)sulfonyl)-1-oxa-6-azaspiro[2.5]octane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-((4-Bromophenyl)sulfonyl)-1-oxa-6-azaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The bromophenylsulfonyl group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The spirocyclic structure may enhance the compound’s stability and bioavailability, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane: A structurally related compound with a similar spirocyclic core but different functional groups.
2-Azaspiro[3.4]octane: Another spirocyclic compound with an azaspiro moiety, used in different synthetic applications.
Uniqueness
6-((4-Bromophenyl)sulfonyl)-1-oxa-6-azaspiro[2.5]octane is unique due to the presence of the bromophenylsulfonyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the oxa- and azaspiro moieties further enhances its versatility in various applications.
Properties
IUPAC Name |
6-(4-bromophenyl)sulfonyl-1-oxa-6-azaspiro[2.5]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3S/c13-10-1-3-11(4-2-10)18(15,16)14-7-5-12(6-8-14)9-17-12/h1-4H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIKJPDOJGZVRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CO2)S(=O)(=O)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701206816 | |
Record name | 6-[(4-Bromophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701206816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177093-18-3 | |
Record name | 6-[(4-Bromophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1177093-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[(4-Bromophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701206816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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